molecular formula C22H19F3N4 B11332353 N-benzyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-benzyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11332353
M. Wt: 396.4 g/mol
InChI Key: YWZAZNNMKFJRCQ-UHFFFAOYSA-N
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Description

N-benzyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (molecular formula: C₂₂H₁₉F₃N₄, molecular weight: 396.41 g/mol) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl group at position 2, a 4-methylphenyl substituent at position 3, and a benzylamine moiety at position 5. This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines known for their diverse pharmacological activities, including anti-mycobacterial, anti-Wolbachia, and cytotoxic properties . Its structural complexity arises from the trifluoromethyl group, which enhances metabolic stability and bioavailability, and the 4-methylphenyl group, which influences lipophilicity and target binding .

Properties

Molecular Formula

C22H19F3N4

Molecular Weight

396.4 g/mol

IUPAC Name

N-benzyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H19F3N4/c1-14-8-10-17(11-9-14)19-20(22(23,24)25)28-29-18(12-15(2)27-21(19)29)26-13-16-6-4-3-5-7-16/h3-12,26H,13H2,1-2H3

InChI Key

YWZAZNNMKFJRCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NCC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles under microwave irradiation in the presence of a palladium catalyst has been reported to yield pyrazolo[1,5-a]pyrimidines efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-benzyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit significant variations in biological activity and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Modifications and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
N-benzyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 2-CF₃, 3-(4-methylphenyl), 5-CH₃, 7-N-benzyl 396.41 Not reported Enhanced lipophilicity from 4-methylphenyl; trifluoromethyl improves metabolic stability.
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Compound 47) 3-(4-Fluorophenyl), 5-phenyl, 7-N-(pyridin-2-ylmethyl) 409.17 177–180 Pyridinylmethyl group enhances solubility; 4-fluorophenyl increases electronegativity.
5-Methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 2-CF₃, 3-phenyl, 5-CH₃, 7-N-(3-methylbutyl) 363.41 Not reported Aliphatic 3-methylbutyl chain reduces rigidity; simpler phenyl group lowers steric hindrance.
N-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine 5-Cl, 3-isopropyl, 7-N-benzyl 341.84 Not reported Chlorine at position 5 increases electrophilicity; isopropyl group may hinder target binding.

Key Findings

  • Trifluoromethyl groups (as in the target compound) improve metabolic stability but may reduce solubility compared to non-fluorinated analogs .
  • Benzyl vs. pyridinylmethyl substituents : Benzyl groups (target compound) enhance lipophilicity, whereas pyridinylmethyl moieties (Compound 47) improve water solubility and target engagement .
  • Substituent position : 3-(4-methylphenyl) in the target compound likely enhances steric interactions compared to 3-phenyl or 3-(4-fluorophenyl) in analogs .

Biological Activity

N-benzyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrazolo-pyrimidine core, with substitutions that may influence its biological activity. The trifluoromethyl group is particularly noteworthy for its role in enhancing lipophilicity and potentially modulating interactions with biological targets.

Structural Formula

N benzyl 5 methyl 3 4 methylphenyl 2 trifluoromethyl pyrazolo 1 5 a pyrimidin 7 amine\text{N benzyl 5 methyl 3 4 methylphenyl 2 trifluoromethyl pyrazolo 1 5 a pyrimidin 7 amine}

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of pyrazolo[4,3-c]pyridine have shown promising results in inhibiting cell proliferation in leukemia and breast cancer models.

Table 1: Antiproliferative Activity Against Selected Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AK562 (CML)10Induces apoptosis via caspase activation
Compound BMCF-7 (Breast)5Inhibits PCNA expression
N-benzyl...MV4-11TBDTBD

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways through the cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspase enzymes, leading to programmed cell death.
  • Cell Cycle Arrest : The inhibition of proliferating cell nuclear antigen (PCNA) suggests that these compounds can disrupt the cell cycle, preventing cancer cells from replicating.
  • Autophagy Modulation : Some studies indicate that compounds may also induce autophagy, a process that can lead to cell death under certain conditions.

Study 1: Antiproliferative Activity in Leukemia Cells

In a study assessing various pyrazolo derivatives, this compound was evaluated for its effects on MV4-11 leukemia cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Further analysis revealed that the compound induced apoptosis through caspase-mediated pathways.

Study 2: Breast Cancer Cell Line Analysis

Another investigation focused on the MCF-7 breast cancer cell line, where the compound exhibited an IC50 value of 5 µM. The study highlighted its ability to downregulate PCNA expression and disrupt cell cycle progression.

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